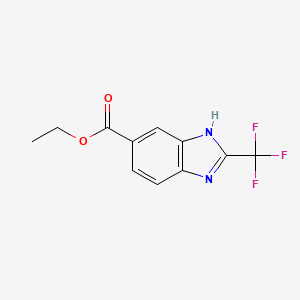

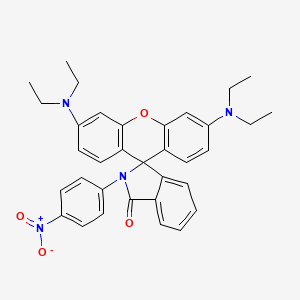

3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro(1H-isoindole-1,9'-(9H)xanthene)-3(2H)-one

Description

Synthesis Analysis

- The synthesis of similar compounds often involves the use of reagents like Lawesson's reagent for thionation and involves microwave-assisted organic synthesis for efficient yield (Su et al., 2008); (Perkins et al., 2017).

Molecular Structure Analysis

- The molecular structure of related compounds exhibits specific dihedral angles between key groups, contributing to their chemical behavior. The angles between the benzene rings and other groups in the xanthene system are crucial for understanding their reactivity and interaction with other molecules (Su et al., 2008).

Chemical Reactions and Properties

- The compounds in this category often demonstrate selective and sensitive recognition in chemical reactions, which is a key property for developing probes and sensors. For instance, they show a significant response when reacting with specific ions like Hg2+ (Liu et al., 2013).

Physical Properties Analysis

- These compounds generally exhibit high solubility in organic solvents and form transparent, flexible films. Their low moisture absorption rates and low dielectric constants are notable (Zhang et al., 2010).

Chemical Properties Analysis

- The chemical properties of such compounds include their ability to form strong hydrogen bonding in their molecular packing, contributing to their stability and reactivity (Deng et al., 2009).

- They are often used as building blocks in the synthesis of polyimides and other polymers, indicating their versatility in material science applications (Shu-jiang et al., 2011).

Scientific Research Applications

1. Corrosion Detection in Steel and Aluminum

The compound is utilized in smart coatings for early detection of corrosion in metals such as steel and aluminum. When integrated into epoxy-based coatings, it exhibits "turn-on" fluorescence in response to ferric ions produced during corrosion, allowing early detection before significant metal damage occurs. This non-destructive method signals the need for maintenance to prevent serious damage to the metal structure. The same principle is applied for aluminum, with the compound indicating acidic pH produced at the anodic site of localized aluminum corrosion, aiding in the early detection of pitting corrosion (Augustyniak et al., 2009), (Zhang et al., 2013), (Augustyniak & Ming, 2011).

2. Fluorescence Sensing and Imaging

The compound, as part of rhodamine derivatives, is involved in designing fluorescence turn-on chemosensors for metal ion recognition, such as Hg(II) and Zn(II). These sensors exhibit selective fluorescence emission in the presence of specific metal ions, enabling their use in various analytical applications, including environmental monitoring and quality control in industrial processes. The fluorescence intensity variations correlate with the concentration of the metal ions, providing a quantitative method for detection (Tong et al., 2014), (Dhara et al., 2013), (Li & Meng, 2014).

3. Analytical Applications in Food and Environmental Testing

The compound has been used to develop sensitive methods for measuring aluminum in food samples and detecting mercury in environmental samples. The fluorescence properties of the compound enable highly selective and sensitive detection, with the intensity of fluorescence being a linear function of the concentration of the metal. This application is crucial for ensuring food safety and environmental health (Yildiz et al., 2017), (Liu et al., 2013).

4. Material Science and Polymer Research

The compound is involved in the synthesis of novel polyimides and organosoluble materials. It's used to derive new materials with unique properties such as high optical transparency, low moisture absorption, and excellent thermal stability. These materials have potential applications in various high-tech fields, including electronics and aerospace (Zhang et al., 2010).

properties

IUPAC Name |

3',6'-bis(diethylamino)-2-(4-nitrophenyl)spiro[isoindole-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4/c1-5-35(6-2)25-17-19-29-31(21-25)42-32-22-26(36(7-3)8-4)18-20-30(32)34(29)28-12-10-9-11-27(28)33(39)37(34)23-13-15-24(16-14-23)38(40)41/h9-22H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXFZILEZWXEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3C6=CC=C(C=C6)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183459 | |

| Record name | 3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro(1H-isoindole-1,9'-(9H)xanthene)-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro(1H-isoindole-1,9'-(9H)xanthene)-3(2H)-one | |

CAS RN |

29199-09-5 | |

| Record name | 3′,6′-Bis(diethylamino)-2-(4-nitrophenyl)spiro[1H-isoindole-1,9′-[9H]xanthen]-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29199-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro(1H-isoindole-1,9'-(9H)xanthene)-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',6'-Bis(diethylamino)-2-(4-nitrophenyl)spiro(1H-isoindole-1,9'-(9H)xanthene)-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-bis(diethylamino)-2-(4-nitrophenyl)spiro[1H-isoindole-1,9'-[9H]xanthene]-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.